Dihydroartemisinin-d5
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Overview
Description
Dihydroartemisinin-d5 is a deuterated derivative of dihydroartemisinin, a semi-synthetic derivative of artemisininThis compound is primarily used in scientific research to study the pharmacokinetics and metabolism of dihydroartemisinin, which is widely used as an antimalarial drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroartemisinin-d5 is synthesized through the reduction of artemisinin. The process involves the use of deuterated reducing agents to introduce deuterium atoms into the molecule. One common method involves the reduction of artemisinin using sodium borodeuteride (NaBD4) in an appropriate solvent, such as methanol or ethanol. The reaction is typically carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity artemisinin and deuterated reducing agents. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Dihydroartemisinin-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form artemisinin or other oxidized derivatives.
Reduction: The compound can be further reduced to form dihydroartemisinin or other reduced derivatives.
Substitution: This compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various reagents, such as halogens or alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include artemisinin, dihydroartemisinin, and various substituted derivatives. These products are often used in further research or as intermediates in the synthesis of other compounds .
Scientific Research Applications
Dihydroartemisinin-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of dihydroartemisinin.
Biology: Employed in biological studies to investigate the effects of dihydroartemisinin on various biological systems.
Medicine: Used in medical research to develop new antimalarial drugs and to study the mechanisms of action of existing drugs.
Industry: Applied in the pharmaceutical industry for the development and quality control of antimalarial medications
Mechanism of Action
Dihydroartemisinin-d5 exerts its effects through the cleavage of endoperoxide bridges by iron, producing free radicals. These free radicals cause oxidative stress and damage to biological macromolecules, leading to the death of malaria parasites. The compound targets the heme groups within the parasites, disrupting their mitochondrial function and causing cell death .
Comparison with Similar Compounds
Similar Compounds
Artemisinin: The parent compound from which dihydroartemisinin-d5 is derived.
Dihydroartemisinin: The non-deuterated form of this compound.
Artemether: A methyl ether derivative of dihydroartemisinin.
Artesunate: A water-soluble derivative of dihydroartemisinin used in the treatment of severe malaria
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis of the compound in biological systems. This makes this compound an invaluable tool in scientific research .
Properties
Molecular Formula |
C15H24O5 |
---|---|
Molecular Weight |
289.38 g/mol |
IUPAC Name |
(1R,5R,9R,10R,12R,13R)-9,10-dideuterio-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10?,11?,12-,13-,14-,15-/m1/s1/i2D3,9D,12D |
InChI Key |
BJDCWCLMFKKGEE-RTBXQTNZSA-N |
Isomeric SMILES |
[2H][C@]1(C2CC[C@H](C3[C@]24[C@H](O[C@@]1([2H])O)O[C@@](CC3)(OO4)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |
Origin of Product |
United States |
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